(4-(Methoxycarbonyl)-5-methylfuran-2-yl)methyl 2-(methylthio)nicotinate

Descripción

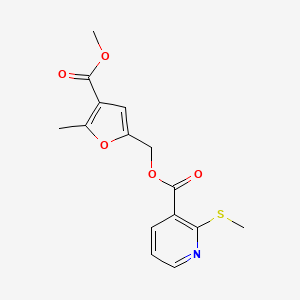

The compound “(4-(Methoxycarbonyl)-5-methylfuran-2-yl)methyl 2-(methylthio)nicotinate” is a heterocyclic organic molecule featuring a nicotinate core substituted with a methylthio group at the 2-position. The furan moiety at the ester side chain contains a methoxycarbonyl and a methyl group at the 4- and 5-positions, respectively.

Propiedades

Fórmula molecular |

C15H15NO5S |

|---|---|

Peso molecular |

321.3 g/mol |

Nombre IUPAC |

(4-methoxycarbonyl-5-methylfuran-2-yl)methyl 2-methylsulfanylpyridine-3-carboxylate |

InChI |

InChI=1S/C15H15NO5S/c1-9-12(14(17)19-2)7-10(21-9)8-20-15(18)11-5-4-6-16-13(11)22-3/h4-7H,8H2,1-3H3 |

Clave InChI |

ZHJFTOZSJPMENA-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=C(O1)COC(=O)C2=C(N=CC=C2)SC)C(=O)OC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Methoxycarbonyl)-5-methylfuran-2-yl)methyl 2-(methylthio)nicotinate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring system, followed by the introduction of the methoxycarbonyl and methyl groups. The nicotinate moiety is then introduced through a series of substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Análisis De Reacciones Químicas

Types of Reactions: (4-(Methoxycarbonyl)-5-methylfuran-2-yl)methyl 2-(methylthio)nicotinate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form corresponding furanones.

Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.

Substitution: The methylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include furanones, hydroxymethyl derivatives, and various substituted nicotinates.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, (4-(Methoxycarbonyl)-5-methylfuran-2-yl)methyl 2-(methylthio)nicotinate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, contributing to the treatment of various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structural features make it valuable for designing functional materials with specific properties.

Mecanismo De Acción

The mechanism of action of (4-(Methoxycarbonyl)-5-methylfuran-2-yl)methyl 2-(methylthio)nicotinate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions lead to the observed biological effects, such as antimicrobial or anticancer activity.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following compounds share structural similarities with the target molecule, differing primarily in substituents and heterocyclic systems:

Key Observations:

Substituent Effects: The target compound’s methylthio group at the nicotinate 2-position contrasts with Compound 19’s trifluoromethyl-furan and Compound 20’s tetrahydrofuran side chain. The trifluoromethyl group in Compound 19 enhances lipophilicity and metabolic stability compared to the target’s methoxycarbonyl group .

Heterocyclic Systems :

- The tetrahydrofuran in Compound 20 introduces a saturated ring, likely improving solubility but reducing aromatic interactions compared to the target’s furan system .

- The pyridazine-containing compound in (EP 4 374 877 A2) features a fused bicyclic system, which may offer distinct electronic properties and hydrogen-bonding capabilities compared to the nicotinate-furan framework .

Actividad Biológica

The compound (4-(Methoxycarbonyl)-5-methylfuran-2-yl)methyl 2-(methylthio)nicotinate is a derivative of nicotinic acid and furan, which has garnered attention for its potential biological activities. This article aims to consolidate current research findings regarding its biological activity, including antimicrobial, anti-inflammatory, and neuroprotective effects.

Chemical Structure and Properties

The compound can be represented structurally as follows:

This molecular structure suggests properties that may contribute to its biological activities, particularly due to the presence of both furan and nicotinate moieties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of methylfuran have shown significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 0.35 - 0.75 | Staphylococcus aureus |

| Compound B | 0.004 - 0.03 | Enterobacter cloacae |

| Compound C | 0.004 - 0.06 | Candida albicans |

These findings suggest that the compound may possess similar properties, potentially inhibiting bacterial growth through mechanisms such as interference with cell wall synthesis or metabolic pathways.

Anti-Inflammatory Activity

Compounds containing furan and nicotinic structures have demonstrated anti-inflammatory properties in various studies. For example, methylfuran derivatives have been shown to inhibit pro-inflammatory cytokines in vitro, indicating a potential role in reducing inflammation .

Case Study: Inhibition of Inflammatory Markers

A study evaluated the effects of a related furan derivative on interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) levels in macrophages. The results indicated a significant reduction in these markers upon treatment with the compound, suggesting its utility in inflammatory conditions.

Neuroprotective Effects

Neuroprotection is another promising area for this compound. Research indicates that furan-based compounds can protect neuronal cells from oxidative damage by scavenging free radicals and modulating signaling pathways associated with apoptosis .

Table 2: Neuroprotective Effects of Furan Derivatives

| Study | Cell Line | Treatment Concentration | Outcome |

|---|---|---|---|

| Study A | SH-SY5Y | 10 µM | Reduced cell death by 30% |

| Study B | Primary Neurons | 1 µM | Increased viability by 40% |

These findings highlight the potential for this compound to serve as a neuroprotective agent.

The mechanisms underlying the biological activities of this compound may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission and inflammation .

- Modulation of Signaling Pathways : The ability to modulate pathways involved in oxidative stress and inflammation could explain the observed protective effects on neuronal cells.

- Antimicrobial Mechanisms : The interaction with bacterial cell membranes or metabolic pathways may lead to bactericidal effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.